Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of esters and is commonly used in organic synthesis and medicinal chemistry.
Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate: CH3COOCH2C6H4C6H3ClF
.Preparation Methods
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base (e.g., potassium carbonate) in a solvent like DMF or toluene.
Industrial Production: While there isn’t specific information on large-scale industrial production, the compound can be synthesized in the laboratory using the Suzuki–Miyaura method.
Chemical Reactions Analysis
Reactions: Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate can undergo various reactions, including esterification, hydrolysis, and nucleophilic substitution.
Common Reagents and Conditions: For esterification, acetic anhydride or acetyl chloride can be used. Hydrolysis can occur with aqueous acid or base. Nucleophilic substitution reactions involve various nucleophiles (e.g., amines, alcohols) and appropriate conditions.
Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antitumor properties).
Medicine: Notable for its potential pharmacological applications.
Industry: Limited information on industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or metabolic pathways.
Comparison with Similar Compounds
- Similar compounds include other aryl acetates, such as Methyl 2-(2-chloro-4-fluorophenyl)acetate (CAS Number: 214262-88-1) and Methyl 2-(2-chlorophenyl)acetate (CAS Number: 57486-68-7) .
- Uniqueness lies in the combination of the 3-chloro-5-fluorophenyl and phenyl moieties in the structure.
Remember that this compound’s applications and properties are continually explored through research, and new findings may emerge
Properties
Molecular Formula |
C15H12ClFO2 |
---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H12ClFO2/c1-19-15(18)6-10-2-4-11(5-3-10)12-7-13(16)9-14(17)8-12/h2-5,7-9H,6H2,1H3 |
InChI Key |
VPFZDYHJQBGYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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